5-(4-Fluorophenoxy)furan-2-carbaldehyde

Catalog No.
S9098773
CAS No.
141580-53-2
M.F
C11H7FO3
M. Wt
206.17 g/mol
Availability
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5-(4-Fluorophenoxy)furan-2-carbaldehyde

CAS Number

141580-53-2

Product Name

5-(4-Fluorophenoxy)furan-2-carbaldehyde

IUPAC Name

5-(4-fluorophenoxy)furan-2-carbaldehyde

Molecular Formula

C11H7FO3

Molecular Weight

206.17 g/mol

InChI

InChI=1S/C11H7FO3/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-7H

InChI Key

CFKRLHFQRLBKSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(O2)C=O)F

5-(4-Fluorophenoxy)furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 4-fluorophenoxy group and an aldehyde functional group. Its molecular formula is C12H9FO3C_{12}H_9FO_3, and it has a molecular weight of approximately 220.19 g/mol. The compound features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom, and the 4-fluorophenoxy group contributes to its physicochemical properties, including solubility and reactivity.

Typical of aldehydes and aromatic compounds. These include:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: It can also be reduced to yield primary alcohols.
  • Substitution Reactions: The fluorine atom in the 4-fluorophenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

The biological activity of 5-(4-Fluorophenoxy)furan-2-carbaldehyde has been explored in various contexts. It has shown potential as an antimicrobial agent, with studies indicating that derivatives of furan-2-carbaldehyde possess significant antibacterial and antifungal properties. The presence of the fluorine atom may enhance its bioactivity by influencing the electronic properties of the molecule . Additionally, compounds related to this structure have been evaluated for antitumor activities, suggesting that 5-(4-Fluorophenoxy)furan-2-carbaldehyde may also exhibit cytotoxic effects against certain cancer cell lines .

The synthesis of 5-(4-Fluorophenoxy)furan-2-carbaldehyde typically involves the reaction of 4-fluorophenol with furan-2-carbaldehyde. The general synthetic route can be outlined as follows:

  • Reagents: Combine 4-fluorophenol and furan-2-carbaldehyde in an appropriate solvent (such as ethanol or acetic acid).
  • Catalyst: Add a catalyst (e.g., an acid catalyst) to facilitate the reaction.
  • Reaction Conditions: Heat the mixture under reflux for several hours.
  • Purification: After completion, purify the product through recrystallization or chromatography.

This method allows for the selective formation of the desired compound while minimizing side reactions .

5-(4-Fluorophenoxy)furan-2-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Material Science: Its unique structure could be utilized in designing novel materials with specific electronic or optical properties.
  • Chemical Research: As a versatile building block, it can be used in synthesizing more complex organic molecules for research purposes .

Studies on interaction mechanisms involving 5-(4-Fluorophenoxy)furan-2-carbaldehyde are essential for understanding its biological efficacy. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Mechanism of Action: Investigating how this compound exerts its biological effects at the molecular level.
  • Synergistic Effects: Exploring potential synergistic interactions when used in combination with other therapeutic agents .

Several compounds share structural similarities with 5-(4-Fluorophenoxy)furan-2-carbaldehyde, including:

Compound NameStructural FeaturesUnique Characteristics
5-(2-Fluorophenyl)furan-2-carbaldehydeFuran ring with a fluorinated phenyl groupMay exhibit different biological activities due to varying substituents
5-(4-Methoxyphenyl)furan-2-carbaldehydeFuran ring with a methoxy-substituted phenyl groupPotentially different solubility and reactivity profiles
5-(4-Chlorophenyl)furan-2-carbaldehydeFuran ring with a chlorinated phenyl groupChlorine may alter electronic properties compared to fluorine
5-(Phenyl)furan-2-carbaldehydeFuran ring with a simple phenyl groupServes as a baseline for evaluating substituent effects

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

206.03792224 g/mol

Monoisotopic Mass

206.03792224 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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